Nandrolone nonanoate

Description

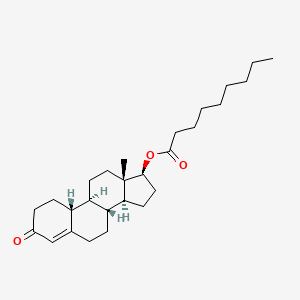

Structure

3D Structure

Properties

CAS No. |

52230-64-5 |

|---|---|

Molecular Formula |

C27H42O3 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate |

InChI |

InChI=1S/C27H42O3/c1-3-4-5-6-7-8-9-26(29)30-25-15-14-24-23-12-10-19-18-20(28)11-13-21(19)22(23)16-17-27(24,25)2/h18,21-25H,3-17H2,1-2H3/t21-,22+,23+,24-,25-,27-/m0/s1 |

InChI Key |

UVVFTQBZOQSECA-QNTYDACNSA-N |

Isomeric SMILES |

CCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |

Canonical SMILES |

CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Nandrolone Nonanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone nonanoate, also known as nandrolone pelargonate, is an anabolic-androgenic steroid (AAS) that is an ester of the anabolic steroid nandrolone. Though studied, it was never commercially marketed. As a derivative of nandrolone, it was designed to provide a sustained release of the active hormone from the site of injection, thereby offering a prolonged therapeutic window. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its closely related analogue, nandrolone decanoate, offering valuable data for researchers and professionals in drug development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, values for the closely related and well-documented nandrolone decanoate are provided as a reasonable approximation where necessary and are duly noted.

| Property | Value | Reference |

| Chemical Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate | |

| Molecular Formula | C₂₇H₄₂O₃ | |

| Molecular Weight | 414.63 g/mol | |

| Melting Point | 33-37 °C (for Nandrolone Decanoate) | [1][2] |

| Boiling Point | ~483.46 °C (rough estimate for Nandrolone Decanoate) | [3] |

| Water Solubility | Practically insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and acetone | [1] |

| Calculated LogP | 7.3 (for Nandrolone Decanoate) | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments relevant to the characterization of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4][5]

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in various solvents.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of a this compound sample and to quantify its concentration in solutions.

Methodology (based on a method for a similar compound):

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water, often with a buffer. The composition can be isocratic or a gradient.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent and diluted to a known concentration.

-

Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the retention time and peak area, which are used for identification and quantification against a standard.[6][7]

Synthesis of Nandrolone Esters

Objective: To synthesize nandrolone esters, such as this compound, from nandrolone.

General Procedure:

-

Nandrolone is dissolved in a suitable solvent (e.g., pyridine).

-

The corresponding acyl chloride or anhydride (in this case, nonanoyl chloride or nonanoic anhydride) is added to the solution.

-

The reaction mixture is stirred at a controlled temperature for a specific period to allow for the esterification reaction to complete.

-

The product is then isolated and purified using techniques such as extraction, crystallization, and chromatography.[8][9]

Mandatory Visualizations

Signaling Pathway of Nandrolone

Nandrolone, the active form of this compound, exerts its biological effects primarily through the androgen receptor signaling pathway.

Caption: Androgen receptor signaling pathway for nandrolone.

Hydrolysis of this compound

This compound is a prodrug that is hydrolyzed in the body to release the active nandrolone.

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Physicochemical Characterization

A logical workflow for the physicochemical characterization of a steroid ester like this compound is outlined below.

Caption: Workflow for physicochemical characterization.

References

- 1. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 360-70-3 CAS MSDS (Nandrolone Decanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. thinksrs.com [thinksrs.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. ptfarm.pl [ptfarm.pl]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. Nandrolone synthesis - chemicalbook [chemicalbook.com]

- 9. CN103012529A - Method for synthesizing high-yield nandrolone - Google Patents [patents.google.com]

The Anabolic Action of Nandrolone Nonanoate in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone nonanoate, a synthetic anabolic-androgenic steroid (AAS), exerts potent myotrophic effects on skeletal muscle, leading to significant increases in muscle mass and strength. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anabolic activity of this compound. It details the classical androgen receptor-mediated signaling pathways, the role of satellite cells in muscle hypertrophy, and the modulation of key myogenic regulatory factors and signaling cascades, including Notch and Wnt. This document summarizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating the effects of nandrolone on skeletal muscle, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Nandrolone, also known as 19-nortestosterone, is a testosterone derivative with a favorable anabolic-to-androgenic ratio, making it a subject of both clinical interest for muscle wasting conditions and illicit use for performance enhancement.[1][2] Its nonanoate ester provides a long-acting depot effect upon intramuscular injection. The primary anabolic effects of this compound manifest as an increase in muscle protein synthesis, leading to hypertrophy of skeletal muscle fibers.[3][4] Understanding the intricate molecular mechanisms of this compound is crucial for the development of novel therapeutics targeting muscle atrophy and for comprehending its physiological and supraphysiological effects.

Core Mechanism of Action: Androgen Receptor Signaling

The anabolic effects of this compound are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5][6]

2.1. Genomic Pathway

Upon entering the muscle cell, nandrolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent translocation of the nandrolone-AR complex into the nucleus.[7] Within the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, ultimately leading to an altered rate of transcription of genes involved in muscle protein synthesis and hypertrophy.[7]

References

- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 5. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testosterone - Wikipedia [en.wikipedia.org]

- 7. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Nandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of nandrolone, the active form of nandrolone esters like nandrolone nonanoate. Nandrolone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. While its in vivo effects on muscle mass and bone density are well-documented, understanding its direct actions at the cellular and molecular level through in vitro studies is critical for targeted drug development and a deeper comprehension of its therapeutic and adverse effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.

Receptor Binding Profile and Affinity

Nandrolone exerts its effects primarily by acting as an agonist for the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding, the nandrolone-AR complex translocates to the nucleus, where it modulates the transcription of target genes. In addition to its primary interaction with the AR, nandrolone also exhibits binding affinity for other steroid hormone receptors, which may contribute to its broader physiological effects.

Quantitative Receptor Binding Data

The binding affinity of nandrolone and its metabolites to various receptors has been characterized in several in vitro studies. The data, often presented as relative binding affinity (RBA) compared to a reference ligand, is summarized below.

| Receptor/Protein | Ligand | Relative Binding Affinity (%) | Reference Ligand (100%) | Species/System |

| Androgen Receptor (AR) | Nandrolone | 154–155 | Testosterone | Rat |

| Androgen Receptor (AR) | 5α-Dihydronandrolone (DHN) | Lower than Nandrolone | - | In Vitro |

| Progesterone Receptor (PR) | Nandrolone | ~22 | Progesterone | - |

| Estrogen Receptor (ER) | Nandrolone | <0.1 | Estradiol | - |

| Glucocorticoid Receptor (GR) | Nandrolone | 0.5 | Dexamethasone | - |

| Mineralocorticoid Receptor (MR) | Nandrolone | 1.6 | Aldosterone | - |

| Sex Hormone-Binding Globulin (SHBG) | Nandrolone | ~5 | Testosterone | Human Serum |

| Sex Hormone-Binding Globulin (SHBG) | Nandrolone | 1–16 | Dihydrotestosterone (DHT) | Human Serum |

Data compiled from multiple sources.[2]

In Vitro Effects on Myogenesis

Nandrolone's anabolic effects on skeletal muscle are a key area of research. In vitro studies using myoblast cell lines, such as C2C12, have elucidated several molecular mechanisms responsible for its pro-myogenic activity.

Effects on C2C12 Myoblast Differentiation

Studies on the C2C12 mouse myoblast cell line have shown that nandrolone can promote myogenic differentiation. However, results regarding its effect on cell proliferation (viability) have been inconsistent, with some studies showing no significant change.[3]

| Cell Line | Treatment | Concentration(s) | Duration | Key Findings |

| C2C12 | Nandrolone | 500 nmol/L | Up to 48 hours | - Upregulation of MyoD mRNA and protein expression.[4]- Promoted nuclear translocation of MyoD protein.[4] |

| C2C12 | Nandrolone | Not Specified | Time-dependent | - Upregulated Numb protein levels.- Prolonged Numb protein half-life from 10 to 18 hours.[5]- Reduced expression of mdm2 protein.[5] |

| C2C12 | Nandrolone Decanoate | 5, 10, 25, 50 µM | Up to 5 days | - No significant alteration in cell viability (proliferation).[3] |

Signaling Pathways in Myogenesis

Nandrolone stimulates myoblast differentiation through a complex signaling cascade. A key pathway involves the stabilization of the Numb protein, an inhibitor of Notch signaling. Nandrolone achieves this by suppressing the E3 ubiquitin ligase mdm2, which normally targets Numb for degradation.[5] The stabilized Numb protein is then required for the nuclear translocation of the master myogenic regulatory factor, MyoD, which in turn activates the expression of muscle-specific genes.[1][4]

In Vitro Effects on Osteogenesis

Androgens are known to play a role in bone health, and nandrolone has been investigated for its potential to treat conditions like osteoporosis. In vitro studies using osteoblast-like cells have confirmed its direct effects on bone cell activity.

Effects on Osteoblast-like Cell Activity

Nandrolone has been shown to enhance osteoblast differentiation and function, although high concentrations may negatively impact cell viability over longer periods.

| Cell Line | Treatment | Concentration(s) | Duration | Key Findings |

| Osteoblast-like cells | Nandrolone Decanoate | 25 µM | 40 and 60 min | Significant increase in cell adhesion.[6] |

| Osteoblast-like cells | Nandrolone Decanoate | 50 µM | 72 hours | - Significant increase in alkaline phosphatase (ALP) activity.[6]- Significant decrease in cell viability.[6] |

| Human Osteoblasts | Nandrolone | 10⁻¹⁰ to 10⁻⁵ mol/l | Not Specified | - Significantly improved osteoblast proliferation at all concentrations.[7]- Significantly increased ALP activity and osteocalcin content.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro bioactivity of a compound like nandrolone.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound (nandrolone) to compete with a radiolabeled androgen for binding to the AR.

-

Receptor Source: Cytosol prepared from rat prostate tissue, which is rich in AR.[8]

-

Radioligand: A high-affinity synthetic androgen, such as [³H]-R1881 (methyltrienolone), is typically used at a single concentration (e.g., 1 nM).[8]

-

Buffer (Low-Salt TEDG): A common buffer consists of TRIS, EDTA, DTT, and glycerol, with sodium molybdate to stabilize the receptor.[9]

-

Example composition: 10 mM TRIS, 1.5 mM EDTA, 1.0 mM DTT, 10% glycerol, 1.0 mM sodium molybdate, pH 7.4.[9]

-

-

Procedure:

-

A constant amount of rat prostate cytosol (receptor) and radioligand are incubated in the presence of increasing concentrations of the unlabeled test compound (nandrolone) or a reference standard (unlabeled R1881).

-

Incubation is typically performed at 4°C for 16-20 hours to reach equilibrium.[8]

-

Separation of Bound/Free Ligand: Hydroxylapatite (HAP) slurry is added to the tubes. The HAP binds the receptor-ligand complex.[9] After a short incubation on ice, the tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

-

The HAP pellet is washed multiple times with buffer to remove any remaining free radioligand.

-

Quantification: Scintillation cocktail is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The data is plotted as the percentage of radioligand bound versus the log concentration of the competitor. An IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated to determine the compound's binding affinity.

C2C12 Cell Culture and Differentiation

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Differentiation Medium: To induce myotube formation, the growth medium is replaced with DMEM supplemented with 2% horse serum once cells reach high confluency.[3][5]

-

Treatment: Nandrolone, dissolved in a suitable vehicle (e.g., ethanol or DMSO), is added to the differentiation medium at the desired concentrations. Control cultures receive the vehicle alone.

Creatine Kinase (CK) Activity Assay

This assay measures the activity of CK, an enzyme that increases during muscle differentiation. Commercial kits are widely available.[10][11][12]

-

Principle: The assay is a multi-step enzymatic reaction. CK catalyzes the formation of ATP from phosphocreatine and ADP. The newly formed ATP is then used in a coupled reaction to produce NADPH, which can be measured spectrophotometrically at 340 nm.[10][12] The rate of NADPH formation is directly proportional to the CK activity.

-

Procedure (General):

-

Sample Preparation: C2C12 cells are washed with cold PBS and lysed using an ice-cold assay buffer provided in the kit. The lysate is centrifuged to remove cell debris.[11]

-

Reaction Setup: The cell lysate (supernatant) is added to a 96-well plate.

-

A reaction mix containing phosphocreatine, ADP, and the coupled enzymes is added to each well.

-

Measurement: The absorbance at 340 nm is measured kinetically at 37°C using a microplate reader.[10][13]

-

-

Data Analysis: The CK activity is calculated from the rate of change in absorbance (ΔOD/min) using a standard curve and is typically expressed in U/L or normalized to the total protein content of the sample (U/mg protein).[11]

Osteoblast Alkaline Phosphatase (ALP) Activity Assay

ALP is a key marker of osteoblast differentiation and bone formation.

-

Principle: This colorimetric assay uses a substrate, typically p-nitrophenyl phosphate (pNPP), which is hydrolyzed by ALP to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at ~405 nm.

-

Procedure (General):

-

Sample Preparation: Osteoblast-like cells are washed with PBS and lysed, often with a buffer containing a non-ionic detergent like Triton X-100.

-

Reaction: The cell lysate is incubated with the pNPP substrate in a suitable buffer at 37°C.

-

Measurement: After a set incubation time, the reaction is stopped (e.g., by adding NaOH), and the absorbance of the yellow product is read on a microplate reader.

-

-

Data Analysis: The ALP activity is determined by comparing the absorbance of the samples to a standard curve generated with known amounts of p-nitrophenol. Activity is typically normalized to the total protein concentration of the lysate.

References

- 1. researchgate.net [researchgate.net]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medscitechnol.com [medscitechnol.com]

- 7. Effects of androgen and progestin on the proliferation and differentiation of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. abcam.com [abcam.com]

- 12. fn-test.com [fn-test.com]

- 13. assaygenie.com [assaygenie.com]

Nandrolone Nonanoate and Androgen Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone nonanoate is a long-acting injectable anabolic-androgenic steroid (AAS) utilized therapeutically for conditions such as aplastic anemia and osteoporosis. As a prodrug, it is hydrolyzed in vivo to its active form, nandrolone, which then exerts its physiological effects primarily through interaction with the androgen receptor (AR). Understanding the binding affinity and signaling cascade of nandrolone is critical for elucidating its mechanism of action, predicting its therapeutic efficacy and off-target effects, and guiding the development of novel selective androgen receptor modulators (SARMs). This technical guide provides an in-depth overview of the androgen receptor binding affinity of nandrolone, detailed experimental protocols for its assessment, and a visualization of the associated signaling pathways.

Quantitative Data on Androgen Receptor Binding Affinity

The binding affinity of nandrolone and its metabolites to the androgen receptor has been characterized primarily through competitive radioligand binding assays. The data is often presented as a relative binding affinity (RBA) compared to a reference androgen, such as testosterone or the potent synthetic androgen metribolone (R1881).

It is important to note that direct binding affinity studies on this compound are generally not performed as the ester is rapidly cleaved in the bloodstream to release nandrolone. Therefore, the pertinent data for receptor interaction is that of nandrolone itself.

Table 1: Relative Binding Affinity of Nandrolone and Related Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) in Rat Prostate | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) in Rat Skeletal Muscle |

| Methyltrienolone (R1881) | 100 | 100 |

| Nandrolone | ~50-75 | ~50-75 |

| Testosterone | ~20-40 | ~20-40 |

| 5α-Dihydrotestosterone (DHT) | ~40-50 | ~1 |

| 5α-Dihydronandrolone (DHN) | ~25-35 | Not Reported |

Data compiled from Saartok et al. (1984)[1][2][3]

Table 2: Relative Binding Affinities of Nandrolone and its Metabolites Compared to Testosterone

| Compound | Relative Binding Affinity (%) vs. Testosterone in Rat Prostate Cytosol |

| Testosterone | 100 |

| Nandrolone | ~200 |

| 5α-Dihydronandrolone | ~50 |

Data adapted from Toth & Zakar (1982) as cited in Bergink et al. (1985)[4]

The data consistently demonstrates that nandrolone exhibits a strong binding affinity for the androgen receptor, generally considered to be higher than that of testosterone.[1][2][3][4] Interestingly, while 5α-reduction of testosterone to dihydrotestosterone (DHT) significantly increases AR binding affinity, the 5α-reduction of nandrolone to 5α-dihydronandrolone (DHN) results in a weaker binding affinity.[4][5] This difference in the metabolic impact on receptor affinity is thought to contribute to the distinct anabolic and androgenic profiles of testosterone and nandrolone.

Experimental Protocols

The determination of androgen receptor binding affinity is most commonly achieved through in vitro competitive radioligand binding assays. Below is a detailed methodology for a typical assay using rat prostate cytosol as the source of the androgen receptor.

Protocol: Competitive Radioligand Binding Assay for Androgen Receptor Affinity

1. Objective:

To determine the relative binding affinity of a test compound (e.g., nandrolone) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2. Materials:

-

Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT)

-

Receptor Source: Ventral prostate tissue from castrated adult male Sprague-Dawley rats.

-

Buffers and Reagents:

-

Tris-HCl buffer (pH 7.4)

-

EDTA

-

Dithiothreitol (DTT)

-

Sodium molybdate

-

Glycerol

-

Unlabeled competitor steroids (e.g., nandrolone, testosterone, DHT)

-

Scintillation cocktail

-

-

Equipment:

-

Homogenizer

-

Refrigerated ultracentrifuge

-

Scintillation counter

-

Glass fiber filters

-

Filtration manifold

-

3. Methodology:

-

Preparation of Prostate Cytosol:

-

Male Sprague-Dawley rats are castrated and sacrificed 18-24 hours post-castration to minimize endogenous androgen levels.

-

Ventral prostates are excised, minced, and homogenized in ice-cold Tris-HCl buffer containing EDTA, DTT, and sodium molybdate.

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes.

-

The resulting supernatant, containing the cytosolic androgen receptors, is carefully collected.

-

-

Competitive Binding Assay:

-

A constant concentration of the radiolabeled ligand (e.g., 1 nM [³H]-R1881) is incubated with an aliquot of the prostate cytosol.

-

A range of concentrations of the unlabeled test compound (nandrolone) and a reference compound (e.g., unlabeled R1881 or testosterone) are added to the incubation tubes.

-

Tubes are incubated at 4°C for 18-24 hours to reach binding equilibrium.

-

To determine non-specific binding, a parallel set of tubes is incubated with the radioligand in the presence of a large excess (e.g., 1000-fold) of the unlabeled reference compound.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixtures are rapidly filtered through glass fiber filters using a vacuum filtration manifold. The filters will trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The relative binding affinity (RBA) can be calculated using the following formula: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100

-

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding of an agonist like nandrolone.

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the androgen receptor binding affinity of a compound.

Caption: Workflow for AR Competitive Binding Assay.

Conclusion

This compound serves as a long-acting pro-drug for nandrolone, which is a potent agonist of the androgen receptor with a binding affinity generally greater than that of testosterone. The differential effect of 5α-reduction on the receptor affinity of nandrolone compared to testosterone likely contributes to its distinct pharmacological profile. The in vitro competitive radioligand binding assay remains a cornerstone for quantifying the interaction of androgens like nandrolone with the androgen receptor. The provided protocols and visualizations offer a comprehensive technical overview for researchers and professionals in the field of endocrinology and drug development. A thorough understanding of these principles is essential for the continued exploration of androgen receptor signaling and the development of next-generation androgenic and anabolic agents.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate and Biotransformation of Nandrolone Nonanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of nandrolone nonanoate, a long-acting anabolic androgenic steroid. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a particular focus on its hydrolysis to the active moiety, nandrolone, and subsequent metabolic pathways. Quantitative pharmacokinetic data, primarily derived from studies on the closely related nandrolone decanoate, are presented in a structured format for comparative analysis. Detailed experimental protocols for the detection and quantification of nandrolone and its metabolites in biological matrices are provided, alongside visualizations of key metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis in relevant fields.

Introduction

This compound is an ester pro-drug of nandrolone, a potent anabolic steroid. The esterification of nandrolone at the 17β-hydroxyl group increases its lipophilicity, thereby prolonging its release from the site of intramuscular injection and extending its duration of action. Understanding the metabolic journey of this compound is crucial for optimizing its therapeutic use, developing accurate analytical detection methods, and assessing its safety profile. This guide will delve into the intricate processes of its biotransformation, from initial hydrolysis to the excretion of its metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic pathway of this compound follows a series of well-defined steps, initiated by its slow release from the intramuscular depot and culminating in the urinary excretion of its metabolic byproducts.

Absorption and Distribution

Following intramuscular injection, this compound is slowly absorbed into the systemic circulation. The long-chain nonanoate ester confers high lipophilicity, leading to the formation of a depot in the muscle tissue from which the drug is gradually released. The rate of release from this depot is the rate-limiting step in its overall pharmacokinetics. Once in the bloodstream, nandrolone has a very low affinity for human serum sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone.[1]

Biotransformation: Hydrolysis and Metabolism

The initial and critical step in the biotransformation of this compound is the hydrolysis of the ester bond to release the pharmacologically active parent compound, nandrolone. This hydrolysis is catalyzed by esterase enzymes present in the blood and various tissues.[2] Studies on the similar ester, nandrolone decanoate, have identified phosphodiesterase 7B (PDE7B) as an enzyme involved in this hydrolysis in the liver cytosol.[3][4]

Once formed, nandrolone undergoes extensive metabolism, primarily in the liver. The key metabolic transformations include:

-

Reduction: The A-ring of the steroid nucleus is reduced by the enzyme 5α-reductase to form 5α-dihydronandrolone.[1][5]

-

Oxidation: The 17β-hydroxyl group can be oxidized.

-

Conjugation: The primary metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[6]

The major urinary metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][6] 19-norandrosterone is typically the most abundant metabolite.[2]

Excretion

The conjugated metabolites of nandrolone are primarily excreted in the urine.[2] The detection of 19-norandrosterone and 19-noretiocholanolone in urine is the basis for anti-doping tests for nandrolone administration.[6]

Pharmacokinetics of Nandrolone Esters

Due to the limited availability of specific pharmacokinetic data for this compound, this section presents data from studies on nandrolone decanoate, which is a structurally similar long-chain ester and is expected to exhibit a comparable pharmacokinetic profile.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of nandrolone following a single intramuscular injection of nandrolone decanoate in healthy male volunteers.

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | t1/2 (days) | Reference |

| 50 | 2.14 | 30 | 7-12 | [7][8] |

| 100 | 4.26 | 30 | 7-12 | [7][8] |

| 150 | 5.16 | 72 | 7-12 | [7][8] |

| 100 | Not specified | Not specified | 6 | [9] |

| 200 | Not specified | Not specified | 6 | [9] |

Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; t1/2: Terminal half-life.

Signaling Pathway

Nandrolone, as an androgen, exerts its physiological effects by binding to and activating the androgen receptor (AR). The AR is a nuclear receptor that functions as a ligand-activated transcription factor.

References

- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wada-ama.org [wada-ama.org]

- 4. Frontiers | PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2 [frontiersin.org]

- 5. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Nandrolone Nonanoate: An In-Depth Technical Guide on Gene Expression in C2C12 Myotubes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone, an anabolic-androgenic steroid (AAS), and its esters are recognized for their pro-myogenic effects, stimulating the differentiation of myogenic progenitor cells and promoting muscle hypertrophy.[1][2] This technical guide delves into the molecular mechanisms underlying the effects of nandrolone nonanoate on gene expression, with a specific focus on the C2C12 myotube model system. While direct comprehensive transcriptomic studies on C2C12 myotubes treated with this compound are limited in the public domain, this document synthesizes available data from studies on nandrolone and related compounds in both in vitro C2C12 models and in vivo muscle tissue. This guide provides a summary of quantitative gene expression data, detailed experimental protocols for replicating and expanding upon these findings, and visualizations of the key signaling pathways involved.

Introduction to Nandrolone and Myogenesis

Nandrolone is a synthetic anabolic steroid derived from testosterone.[3] Its nonanoate ester is a long-acting injectable formulation. The primary mechanism of action for nandrolone is through its binding to the androgen receptor (AR), which then modulates the transcription of target genes involved in a myriad of cellular processes, including muscle protein synthesis.[1][4] The C2C12 cell line, a mouse myoblast cell line, is a well-established in vitro model for studying myogenesis, the process of muscle cell formation.[5][6] Upon induction of differentiation, C2C12 myoblasts fuse to form multinucleated myotubes, mimicking the formation of muscle fibers.[5][6]

Effects of Nandrolone on Gene Expression

Nandrolone administration has been shown to selectively alter the expression of a wide range of genes in muscle tissue.[7] Studies in denervated mouse muscle revealed that nandrolone regulated 124 genes at 7 days and 122 genes at 35 days, with only 20 genes being commonly regulated at both time points, indicating a time-dependent effect on gene expression.[7]

Quantitative Gene Expression Data

The following tables summarize the quantitative data on gene expression changes observed in muscle tissue following nandrolone administration. While this data is from an in vivo model of denervated muscle, it provides valuable insight into the potential gene targets of nandrolone in muscle cells.[7]

Table 1: Selected Genes Regulated by Nandrolone at 7 Days in Denervated Mouse Muscle [7]

| Gene Symbol | Gene Name | Fold Change |

| SORT1 | Sortilin 1 | Increased |

| Multiple | Genes involved in Wnt signaling | Regulated |

Note: Specific fold changes for all genes were not provided in the source material.

Table 2: Selected Genes Regulated by Nandrolone at 35 Days in Denervated Mouse Muscle [7]

| Gene Symbol | Gene Name | Fold Change |

| Clu | Clusterin | 2-5 fold increase |

| Drg1 | Developmentally regulated GTP-binding protein 1 | 2-5 fold increase |

| Dicer1 | Dicer 1, ribonuclease III | 2-5 fold decrease |

| SORT1 | Sortilin 1 | 2-5 fold decrease |

| Mtpn | Myotrophin | Increased |

| AEBP1 | AE binding protein 1 | Increased |

| FOXO1 | Forkhead box O1 | Decreased (mRNA and protein) |

| REDD2 | Decreased (mRNA and protein) | |

| RCAN2 | Decreased (mRNA and protein) | |

| ApoD | Apolipoprotein D | Increased (mRNA and protein) |

Key Signaling Pathways Modulated by Nandrolone

Nandrolone exerts its effects on muscle cells through the modulation of several key signaling pathways. The primary pathway is initiated by the binding of nandrolone to the androgen receptor.

Androgen Receptor (AR) Signaling

Upon binding nandrolone, the androgen receptor translocates to the nucleus, where it acts as a transcription factor, directly regulating the expression of target genes.[1][8]

Caption: Nandrolone-Androgen Receptor Signaling Pathway.

MyoD and Numb Signaling Axis

Nandrolone has been shown to upregulate the expression of MyoD, a key myogenic regulatory factor, and Numb, an inhibitor of Notch signaling.[1][2] Nandrolone promotes the nuclear translocation of MyoD, an effect that is mediated by Numb.[1] Numb forms a complex with MyoD, and in the presence of nandrolone, this complex is recruited to the promoter of muscle-specific genes like Myosin Heavy Chain 7 (MyH7).[1]

Caption: Nandrolone's Influence on MyoD and Numb.

Experimental Protocols

C2C12 Cell Culture and Differentiation

A standardized protocol is crucial for reproducible results.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][9]

-

Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[5][9]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Plate C2C12 myoblasts at a density that will allow them to reach 70-80% confluency before differentiation.[5]

-

Growth Phase: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 24-48 hours.[9]

-

Induction of Differentiation: When cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace with Differentiation Medium.[5][9]

-

Myotube Formation: Continue to culture the cells in Differentiation Medium, changing the medium every 24 hours. Myotube formation is typically observed within 3-5 days.[9]

This compound Treatment

Materials:

-

This compound

-

Vehicle control (e.g., ethanol or DMSO)

-

Differentiated C2C12 myotubes

Procedure:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

On the desired day of differentiation (e.g., day 3 or 5), treat the C2C12 myotubes with the desired concentration of this compound diluted in Differentiation Medium. A common concentration used for nandrolone is 500 nmol/L.[2]

-

Include a vehicle control group treated with an equivalent amount of the vehicle.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).[2]

RNA Isolation and Gene Expression Analysis (Conceptual Workflow)

Procedure:

-

RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Gene Expression Profiling (RNA-Seq): For a comprehensive analysis, perform RNA sequencing. This involves library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes.[10][11]

-

Targeted Gene Expression Analysis (RT-qPCR): To validate the findings from RNA-Seq or to analyze specific genes of interest, perform reverse transcription quantitative PCR (RT-qPCR).[2]

Caption: Experimental Workflow for Gene Expression Analysis.

Conclusion and Future Directions

This compound modulates gene expression in muscle cells through a complex interplay of signaling pathways, primarily initiated by the androgen receptor. The available data, though largely from in vivo models or myoblast cultures, strongly suggests that nandrolone influences genes involved in myogenesis, cell development, and key signaling pathways like Wnt and mTOR.[7] Future research employing comprehensive transcriptomic approaches, such as RNA sequencing, specifically on this compound-treated C2C12 myotubes, is warranted to provide a more complete and unbiased picture of its effects on gene expression. Such studies will be invaluable for a deeper understanding of its anabolic properties and for the development of novel therapeutics for muscle-wasting disorders.

References

- 1. Nandrolone‐induced nuclear accumulation of MyoD protein is mediated by Numb, a Notch inhibitor, in C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. paulogentil.com [paulogentil.com]

- 4. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Culture Academy [procellsystem.com]

- 6. mdpi.com [mdpi.com]

- 7. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encodeproject.org [encodeproject.org]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to the Solubility of Nandrolone Nonanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nandrolone nonanoate, an anabolic-androgenic steroid, is a derivative of testosterone characterized by its ester linkage at the 17-beta hydroxyl group. The solubility of this compound in various organic solvents is a critical parameter for its formulation, delivery, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of nandrolone esters in relevant organic solvents, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related nandrolone esters, such as the decanoate and phenylpropionate, to provide a valuable reference for researchers.

Solubility of Nandrolone Esters in Organic Solvents

The solubility of nandrolone esters is significantly influenced by the nature of the organic solvent and the specific ester chain. Generally, these compounds exhibit good solubility in a range of non-polar and polar aprotic solvents. The following table summarizes available quantitative and qualitative solubility data for nandrolone esters. It is important to note the absence of specific quantitative data for this compound in the public domain; the data for nandrolone decanoate is presented as a close structural analog.

| Nandrolone Ester | Solvent | Solubility | Temperature | Citation |

| Nandrolone Decanoate | Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [1] |

| Nandrolone Decanoate | Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified | [1] |

| Nandrolone Decanoate | Dimethyl Sulfoxide (DMSO) | 85 mg/mL | Not Specified | [2] |

| Nandrolone Decanoate | Ethanol | 30 mg/mL | Not Specified | [1] |

| Nandrolone Decanoate | Chloroform | Soluble | Not Specified | [3] |

| Nandrolone Decanoate | Acetone | Soluble | Not Specified | [3] |

| Nandrolone Decanoate | Vegetable Oils | Soluble | Not Specified | [3] |

| Nandrolone Phenylpropionate | Chloroform | Slightly Soluble | Not Specified | [4] |

| Nandrolone Phenylpropionate | Methanol | Slightly Soluble | Not Specified | [4] |

| Nandrolone Propionate | Oil Mixture | 188.1 mg/mL | 24 °C | [5] |

| Nandrolone Phenylpropionate | Oil Mixture | 138 mg/mL | 24 °C | [5] |

| Nandrolone Undecanoate | Oil Mixture* | 191.7 mg/mL | 24 °C | [5] |

*Oil mixture composed of 2% benzyl alcohol, 20% benzyl benzoate, and 78% carrier oil (medium-chain triglyceride, apricot, grape seed, or cottonseed oil).[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of this compound solubility in an organic solvent, based on the established saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Mobile phase components (e.g., acetonitrile and water, HPLC grade)

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject the calibration standards and the diluted sample solutions into the HPLC system.

-

A suitable HPLC method, based on literature for similar compounds, would involve a C18 column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and UV detection at approximately 240 nm.[6][7][8]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.

-

Visual Representations

4.1 Experimental Workflow for Solubility Determination

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Crystal Structure and Intermolecular Energy for Some Nandrolone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nandrolone Nonanoate Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of nandrolone nonanoate in rodent models for research purposes. Due to the limited availability of direct studies on this compound, this document leverages data from studies on the structurally similar and widely researched nandrolone decanoate. The protocols and data presented should be adapted based on specific experimental goals and institutional guidelines.

Introduction

Nandrolone is an anabolic-androgenic steroid (AAS) that is a derivative of testosterone. It is often used in research to study its effects on muscle growth, bone density, and other physiological processes. This compound is an esterified form of nandrolone, which allows for a slower release and longer duration of action compared to the unesterified hormone. The nonanoate ester is structurally very similar to the more commonly studied decanoate ester, and therefore, their administration protocols and pharmacokinetic profiles are expected to be comparable.

Data Presentation: Summary of Nandrolone Administration in Rodents

The following tables summarize quantitative data from various studies involving the administration of nandrolone esters (primarily decanoate) to rodents. This data can be used as a reference for designing studies with this compound.

Table 1: Nandrolone Decanoate Administration Protocols in Rat Studies

| Dosage | Route of Administration | Frequency | Duration | Vehicle | Rat Strain | Key Findings |

| 10 mg/kg | Intramuscular (IM) | Once a week | 8 weeks | Peanut oil | Male Wistar | Testicular atrophy and structural modifications.[1] |

| 5 mg/kg | Intramuscular (IM) | Twice a week | 8 weeks | Castor oil | Adult male albino | Significant changes in sinoatrial node tissue.[2] |

| 20 mg/kg | Subcutaneous (SC) | 10 successive days | 10 days | Sesame oil | Adolescent female | Increased body weight, altered reproductive tissues.[3] |

| 15 mg/kg/week | Intramuscular (IM) | Once a week | 5 weeks | Not specified | Male rats | Increased muscle mass and contractile responses.[4] |

| 10 mg/kg/day | Intraperitoneal (IP) | Daily | 35 and 70 days | DMSO | Mature and immature male | Decreased Leydig and sperm cell count, reduced testosterone.[5] |

| 15 mg/kg | Subcutaneous (SC) | Daily | 14 days | Oil vehicle | Sexually matured male | Long-term effects on dominance and competitive behavior.[6] |

Table 2: Estimated Pharmacokinetic Parameters of Nandrolone Esters

| Ester | Animal Model | Route of Administration | Estimated Half-life | General Observation |

| Nandrolone Decanoate | Human (extrapolated relevance) | Intramuscular (IM) | 6-12 days | Slower release and longer duration of action.[7] |

| Nandrolone Phenylpropionate | Human (extrapolated relevance) | Intramuscular (IM) | Shorter than decanoate | Faster peak, shorter duration.[4][8] |

| This compound | Rodent (Estimated) | Intramuscular/Subcutaneous | Slightly shorter than decanoate | The pharmacokinetic profile is expected to be very similar to nandrolone decanoate due to the similarity in ester chain length (nonanoate has 9 carbons, decanoate has 10). The release is anticipated to be slightly faster, resulting in a marginally shorter half-life. |

Experimental Protocols

Preparation of this compound Solution

This compound is a crystalline powder that is practically insoluble in water. Therefore, it must be dissolved in a suitable oil-based vehicle for injection.

Materials:

-

This compound powder

-

Sterile vehicle oil (e.g., sesame oil, peanut oil, grapeseed oil)[9]

-

Sterile glass vials

-

Sterile syringes and needles

-

Benzyl alcohol (optional, as a preservative/co-solvent)

-

Vortex mixer

-

Sterile filter (0.22 µm)

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.

-

Weigh the this compound powder accurately using an analytical balance.

-

Transfer the powder to a sterile glass vial.

-

Add the vehicle oil to the vial. If using a co-solvent like benzyl alcohol, it should be added to the oil before adding the this compound. A common concentration for benzyl alcohol is 0.9%.

-

Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to facilitate dissolution, but avoid excessive heat.

-

Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial to ensure sterility.

-

Store the solution at room temperature, protected from light.

Administration of this compound to Rodents

The following are generalized protocols for subcutaneous and intramuscular injections in rats and mice. Always adhere to your institution's IACUC guidelines for animal handling and injection procedures.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL or smaller)

-

Sterile needles (25-27 gauge for rats, 27-30 gauge for mice)

-

70% ethanol

-

Animal restrainer (if necessary)

Procedure:

-

Gently restrain the rodent. For rats, this can be done by firmly holding the animal. For mice, scruffing the back of the neck is a common method.

-

Locate the injection site. The loose skin over the back, between the shoulder blades, is a common site for SC injections.

-

Wipe the injection site with 70% ethanol and allow it to dry.

-

Create a tent of skin by gently pinching the skin at the injection site.

-

Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle to the body.

-

Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site with a fresh needle.

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the animal to its cage and monitor for any adverse reactions.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL or smaller)

-

Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)

-

70% ethanol

-

Animal restrainer

Procedure:

-

Firmly restrain the rodent. An assistant may be necessary to ensure the animal remains still.

-

Locate the injection site. The quadriceps or gluteal muscles of the hind limb are common sites for IM injections.

-

Wipe the injection site with 70% ethanol and allow it to dry.

-

Insert the needle into the muscle at a 90-degree angle. Be careful to avoid the sciatic nerve in the gluteal region.

-

Aspirate gently to check for blood. If blood is present, withdraw the needle and select a new site.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure.

-

Return the animal to its cage and monitor its mobility and for any signs of distress.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Nandrolone, the active form of this compound, exerts its effects primarily by binding to the androgen receptor (AR). The following diagram illustrates the general mechanism of action and some of the downstream pathways affected by nandrolone.

Caption: Nandrolone signaling pathway leading to muscle hypertrophy.

Experimental Workflow for a Rodent Study

The following diagram outlines a typical workflow for a study investigating the effects of this compound in rodents.

References

- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Nandrolone decanoate "long ester" is most efficient for muscle growth over NPP | IronMag Bodybuilding Forums [ironmagazineforums.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. scielo.br [scielo.br]

- 8. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nandrolone Decanoate Injection | Empower Pharmacy [empowerpharmacy.com]

Application Note: Quantification of Nandrolone Nonanoate in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone nonanoate is a long-acting injectable anabolic-androgenic steroid. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug development, and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of nandrolone esters and offers high sensitivity and specificity.

Principle of the Method

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of this compound from plasma matrix components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. A stable isotope-labeled internal standard (IS) is employed to ensure accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) to isolate the analyte and IS from the plasma. The mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode to provide high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Deuterium-labeled testosterone enanthate or a similar stable isotope-labeled steroid ester as an internal standard (IS)

-

HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and ethyl acetate

-

Ammonium formate (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Standard laboratory glassware and consumables

Instrumentation

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A sub-2 micron C18 column is recommended for optimal separation.

-

Data acquisition and processing software.

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

-

Calibration Curve and QC Samples: Spike drug-free plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 2.5 mL of a mixture of methyl tert-butyl ether and ethyl acetate (50:50, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 2 mM ammonium formate) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

dot

Caption: A diagram illustrating the key steps in the sample preparation and analysis workflow.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, <2 µm particle size (e.g., 2.1 x 50 mm) |

| Mobile Phase A | 2 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Gradient | See Table 2 |

Table 2: Example Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 70 |

| 1.0 | 70 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 70 |

| 8.0 | 70 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | Optimized for instrument (e.g., 3-4 kV) |

| Source Temperature | Optimized for instrument (e.g., 120-150°C) |

| Desolvation Gas Flow | Optimized for instrument |

| Collision Gas | Argon |

Table 4: Suggested SRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 415.3 | 257.2 | ~20-30 |

| This compound | 415.3 | 109.1 | ~30-40 |

| Testosterone Enanthate-d3 (IS) | 404.3 | 290.2 | ~20-30 |

Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.

dot

Caption: A schematic representing the process from sample injection to data acquisition in the LC-MS/MS system.

Data Presentation and Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 5: Summary of Method Validation Parameters from a Representative Study for Nandrolone Esters[1]

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 100-200 pg/mL[1] |

| Limit of Detection (LOD) | 25-100 pg/mL[1] |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed and minimized |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The combination of efficient sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection allows for accurate and reliable results, making it suitable for a wide range of research and development applications.

References

Application Notes and Protocols for the In Vivo Administration of Nandrolone Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone nonanoate is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] Similar to its more commonly studied counterpart, nandrolone decanoate, it is designed to have a prolonged duration of action due to its slow release from the site of injection.[2][3] These application notes provide a comprehensive overview of the preparation and in vivo administration of this compound for research purposes, with a focus on formulation, dosing, and experimental protocols in animal models. Given the greater availability of data for nandrolone decanoate, this document leverages that information as a close surrogate, highlighting relevant considerations for researchers working with the nonanoate ester.

Physicochemical Properties and Formulation

This compound is a fine, white to creamy white crystalline powder that is practically insoluble in water but soluble in chloroform, alcohol, acetone, and vegetable oils.[4][5] For in vivo experiments, it is typically formulated as a sterile oleaginous solution for parenteral administration.

Table 1: Example Formulations for Nandrolone Injection

| Component | Concentration | Purpose | Reference |

| Nandrolone Decanoate | 100 mg/mL or 200 mg/mL | Active Pharmaceutical Ingredient | [4] |

| Benzyl Alcohol | 5% or 10% | Solubilizer/Preservative | [4][5] |

| Sesame Oil or Castor Oil | q.s. (quantity sufficient) | Vehicle | [4][6] |

| Peanut Oil | q.s. | Vehicle | [7][8] |

Experimental Protocols

Animal Models

The most commonly used animal models for studying the effects of nandrolone esters are rats (Wistar, Sprague-Dawley) and mice.[7][8][9][10] The choice of model will depend on the specific research question.

Preparation of Dosing Solution

Materials:

-

This compound powder

-

Sterile vehicle (e.g., sesame oil, peanut oil, castor oil)

-

Sterile benzyl alcohol (if required as a co-solvent/preservative)

-

Sterile vials

-

Syringes and needles

-

Analytical balance

-

Vortex mixer

-

Sterile filtration unit (0.22 µm)

Protocol:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, dissolve the powder in the appropriate volume of the chosen sterile oil vehicle.

-

If necessary, add benzyl alcohol to aid in solubilization and act as a preservative.

-

Vortex the mixture until the this compound is completely dissolved.

-

For complete sterility, the final solution can be filtered through a 0.22 µm sterile filter.

-

Store the prepared solution at a controlled room temperature, protected from light.[4]

Administration Routes and Dosages

This compound is intended for deep intramuscular (IM) or subcutaneous (SC) injection.[2][4][5] Intraperitoneal (IP) injections have also been reported in some animal studies.[9][10] The dosage and frequency of administration can vary significantly depending on the study's objectives.

Table 2: Reported Dosages of Nandrolone Esters in Animal Studies

| Animal Model | Dose | Route of Administration | Frequency | Duration | Reference |

| Male Wistar Rats | 3 mg/kg | Intraperitoneal | Weekly | 6 and 12 weeks | [9] |

| Male Wistar Rats | 15 mg/kg | Intraperitoneal | Weekly | 6 and 12 weeks | [9] |

| Male Wistar Rats | 15 mg/kg | Intramuscular | Not Specified | 8 weeks | [9] |

| Adolescent Female Rats | 20 mg/kg | Subcutaneous | Daily | 10 days | [11] |

| Male Albino Rats | 5 mg/kg | Intramuscular | Twice a week | 8 weeks | [6] |

| Male CD1 Mice | Not specified | Intramuscular | Twice a week | 6 weeks | [7] |

| Mature and Immature Male Rats | 10 mg/kg/day | Intraperitoneal | Daily | 35 and 70 days | [12] |

Pharmacokinetics

Upon intramuscular or subcutaneous injection, this compound forms a depot from which it is slowly released into the circulation.[2] The ester is then hydrolyzed to the active compound, nandrolone. The pharmacokinetics of nandrolone decanoate have been studied in humans, and similar principles would apply to the nonanoate ester, with potential minor differences in the rate of release and duration of action.

Table 3: Pharmacokinetic Parameters of Nandrolone (from Nandrolone Decanoate Administration)

| Parameter | Value | Notes | Reference |

| Bioavailability (IM) | 53-73% | Varies with injection site | [2] |

| Time to Peak Concentration | 24-48 hours | Sharp spike after IM injection | [2] |

| Elimination Half-life (IM) | 6-12 days | For the ester | [2][13] |

| Duration of Action (IM) | Approximately 2-3 weeks | For a single injection | [2][3] |

Quality Control

Ensuring the purity and concentration of the prepared this compound solution is critical for the reproducibility of in vivo experiments. High-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) are suitable methods for the quantitative analysis of nandrolone esters.[14][15]

Signaling Pathways and Mechanism of Action

Nandrolone is an agonist of the androgen receptor (AR). The binding of nandrolone to the AR initiates a cascade of events leading to its anabolic and androgenic effects.

Caption: Nandrolone androgen receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment involving this compound.

Caption: General workflow for in vivo this compound experiments.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 3. Pharmacological particulars - Laurabolin® 25 mg/ml, solution for injection [noahcompendium.co.uk]

- 4. NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]

- 5. Nandrolone: Package Insert / Prescribing Information [drugs.com]

- 6. jmh.journals.ekb.eg [jmh.journals.ekb.eg]

- 7. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supraphysiological doses of nandrolone decanoate disrupts spermatogenesis but did not interfere on embryo rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The impact of nandrolone decanoate abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Application of Nandrolone Nonanoate in Preclinical Models of Age-Related Muscle Atrophy (Sarcopenia)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nandrolone nonanoate, an anabolic androgenic steroid, in aged animal models to study its effects on sarcopenia, the age-related loss of muscle mass and function. The following sections detail the molecular mechanisms, experimental protocols, and key quantitative findings from relevant preclinical studies.

Introduction

Sarcopenia is a progressive and generalized skeletal muscle disorder involving the accelerated loss of muscle mass and function that is associated with increased adverse outcomes including falls, functional decline, frailty, and mortality.[1] Nandrolone, a synthetic testosterone analog, is investigated for its potential to mitigate these effects due to its anabolic properties on muscle tissue.[2][3] It has been shown to increase protein synthesis and decrease proteolysis, making it a candidate for therapeutic intervention in muscle wasting conditions.[4]

Molecular Mechanisms of Action

Nandrolone exerts its effects on skeletal muscle through various signaling pathways. The primary mechanism involves its interaction with the androgen receptor (AR), which then modulates the transcription of target genes involved in protein synthesis and degradation.

Key signaling pathways influenced by nandrolone administration in aged muscle include:

-

Androgen Receptor (AR) Signaling: Nandrolone binds to the AR in the cytoplasm, leading to its translocation to the nucleus. This complex then binds to androgen response elements on DNA, initiating the transcription of genes that promote muscle protein synthesis.[5] Studies have shown that functional overload combined with nandrolone administration can increase the concentration of androgen receptors in aged rat soleus muscle.[6]

-

Satellite Cell Activation: Nandrolone has been shown to increase the number of satellite cells, which are muscle stem cells responsible for muscle repair and growth.[7][8] This activation and subsequent fusion with existing muscle fibers contribute to muscle hypertrophy.[9]

-

Insulin-like Growth Factor-1 (IGF-1) Signaling: Nandrolone administration can increase the expression of IGF-1 in muscle tissue.[10] IGF-1 is a potent anabolic factor that promotes muscle growth by activating the Akt/mTOR signaling pathway, a central regulator of protein synthesis.

-

Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of aging and contributes to muscle catabolism. Nandrolone administration in young adult mice has been shown to potentially attenuate the age-related neuroinflammatory response, as evidenced by decreased expression of pro-inflammatory markers like COX2 and increased expression of anti-inflammatory cytokines like IL-10 in older mice.[11]

Signaling Pathway Diagram

Caption: this compound signaling pathways in aged muscle.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound (referred to as Nandrolone Decanoate or ND in the cited studies) on various muscle parameters in aged animal models.

Table 1: Effects of Nandrolone on Muscle Mass and Protein Content

| Animal Model | Treatment Group | Dosage | Duration | Outcome Measure | Result | Reference |

| Aged Rat (25 mo) | Overload + ND | 6 mg/kg/week | 4 weeks | Soleus Muscle Weight | ↑ 35% vs. Overload alone | [6] |

| Aged Rat (25 mo) | Overload + ND | 6 mg/kg/week | 4 weeks | Total Soleus Protein | ↑ 24% vs. Overload alone | [6] |